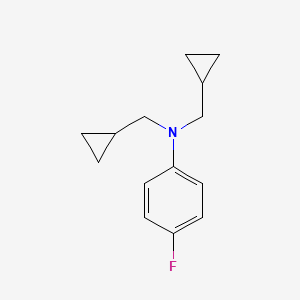

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine

CAS No.: 2203071-89-8

Cat. No.: VC2794053

Molecular Formula: C14H18FN

Molecular Weight: 219.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2203071-89-8 |

|---|---|

| Molecular Formula | C14H18FN |

| Molecular Weight | 219.3 g/mol |

| IUPAC Name | N,N-bis(cyclopropylmethyl)-4-fluoroaniline |

| Standard InChI | InChI=1S/C14H18FN/c15-13-5-7-14(8-6-13)16(9-11-1-2-11)10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |

| Standard InChI Key | YHIWDQOMJICFDN-UHFFFAOYSA-N |

| SMILES | C1CC1CN(CC2CC2)C3=CC=C(C=C3)F |

| Canonical SMILES | C1CC1CN(CC2CC2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Basic Properties

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine is identified by the CAS registry number 1017791-58-0, as confirmed in chemical databases and supplier information . This compound belongs to the class of tertiary amines containing a fluorinated aromatic ring. The molecular structure consists of a 4-fluorophenyl group bonded to a nitrogen atom that also carries two cyclopropylmethyl substituents.

The chemical structure can be represented as follows:

-

Central nitrogen atom (tertiary amine)

-

Two cyclopropylmethyl groups attached to the nitrogen

-

One 4-fluorophenyl group attached to the nitrogen

Structural Features

The structural components of this compound contribute to its potential pharmacological properties:

-

The 4-fluorophenyl group: The presence of fluorine at the para position of the phenyl ring is a common modification in medicinal chemistry, often enhancing metabolic stability and membrane permeability

-

Cyclopropylmethyl groups: These substituents likely influence the molecule's three-dimensional shape and lipophilicity

-

Tertiary amine center: Provides a basic site that can participate in hydrogen bonding and ionic interactions with biological targets

| Parameter | Information |

|---|---|

| CAS Number | 1017791-58-0 |

| Commercial Status | Available through chemical suppliers |

| Intended Use | Medicinal research purposes |

| Pricing Structure | Contact seller for price information |

| Customer Reviews | None currently available |

Structure-Activity Relationships and Medicinal Chemistry Context

While specific pharmacological data for Bis-cyclopropylmethyl-(4-fluorophenyl)-amine is limited in the available literature, its structural features can be analyzed in the context of related compounds to suggest potential applications.

Fluorinated Amine Derivatives in Drug Discovery

Fluorophenyl-containing amines have been extensively studied in medicinal chemistry. For instance, related compounds containing fluorophenyl groups have been investigated as dopamine transporter (DAT) inhibitors . The research on these related compounds indicates that:

-

Fluorine substituents can form important interactions with binding site residues, such as Asn157 in transmembrane domain 3 (TM3) of the dopamine transporter

-

The positioning of fluorine atoms can significantly affect binding affinity and selectivity for target proteins

-

Fluorinated aromatic rings often occupy hydrophobic subsites within receptor binding pockets

| Property | Predicted Characteristic | Relevance to Drug Discovery |

|---|---|---|

| Lipophilicity | Moderate to high due to cyclopropyl and fluorophenyl groups | Affects membrane permeability and distribution |

| Solubility | Potentially limited aqueous solubility | Important for formulation and bioavailability |

| Basicity | Moderate basicity from tertiary amine | Influences absorption and tissue distribution |

| Metabolic Stability | Potentially improved by fluorine substitution | Affects half-life and dosing frequency |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume